BE“GHE Foundational & Exploratory

Check Availability & Pricing

physical and chemical properties of 1-
methanesulfonyl-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2,4-Dimethyl-1-
Compound Name:
(methylsulfonyl)benzene

Cat. No.: B181340

An In-depth Technical Guide to 1-
Methanesulfonyl-2,4-dimethylbenzene

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1-methanesulfonyl-2,4-dimethylbenzene, tailored for researchers, scientists, and
drug development professionals. Due to the limited availability of experimental data for this
specific compound, this guide combines reported information with predicted properties based
on analogous compounds and established chemical principles.

Chemical Identity and Physical Properties

1-Methanesulfonyl-2,4-dimethylbenzene, also known as 2,4-dimethylphenyl methyl sulfone, is
an aromatic sulfone. Its core structure consists of a benzene ring substituted with a
methanesulfonyl group and two methyl groups at positions 2 and 4.

Table 1: Physical and Chemical Properties of 1-Methanesulfonyl-2,4-dimethylbenzene
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Property Value Source/Method

Molecular Formula CoH1202S [1112]

Molecular Weight 184.26 g/mol [1][2]

CAS Number 6462-28-8 [2]

Appearance Pre.dicted: White to off-white Inferred from similar aryl
solid sulfones

Melting Point Not available [1]

Boiling Point Not available [1]

Density Not available [1]

Predicted: Soluble in organic
Solubili solvents (e.g., Based on the nonpolar
olubility _ _
dichloromethane, ethyl aromatic structure

acetate); Insoluble in water.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1-methanesulfonyl-2,4-
dimethylbenzene is not readily available in the public domain. However, a plausible synthetic
route can be devised based on established methods for the preparation of aryl sulfones. One
common approach involves the oxidation of the corresponding sulfide, which can be prepared
via nucleophilic aromatic substitution. An alternative route, outlined below, is the sulfonylation
of m-xylene.

Proposed Synthetic Pathway: Friedel-Crafts
Sulfonylation of m-Xylene

A potential method for the synthesis of 1-methanesulfonyl-2,4-dimethylbenzene is the Friedel-
Crafts sulfonylation of 1,3-dimethylbenzene (m-xylene) with methanesulfonyl chloride in the
presence of a Lewis acid catalyst, such as aluminum chloride.
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Caption: Proposed Friedel-Crafts sulfonylation of m-xylene.

Detailed Experimental Protocol (Generalized)

Materials:

e 1,3-Dimethylbenzene (m-xylene)

o Methanesulfonyl chloride

e Anhydrous aluminum chloride (AICI3)

e Dichloromethane (DCM), anhydrous

e Hydrochloric acid (HCI), 1 M solution

» Saturated sodium bicarbonate solution
e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSOa)

o Standard laboratory glassware and equipment for inert atmosphere reactions
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Procedure:

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride
and anhydrous dichloromethane under a nitrogen atmosphere.

o Addition of Reactants: The flask is cooled to 0 °C in an ice bath. A solution of 1,3-
dimethylbenzene in anhydrous dichloromethane is added dropwise to the stirred suspension.

» Sulfonylation: Methanesulfonyl chloride is added dropwise to the reaction mixture at O °C.
The reaction is then allowed to warm to room temperature and stirred for a specified time
(e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

e Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and 1
M HCI to quench the reaction and decompose the aluminum chloride complex.

o Workup: The organic layer is separated, and the aqueous layer is extracted with
dichloromethane. The combined organic extracts are washed sequentially with 1 M HCI,
saturated sodium bicarbonate solution, and brine.

e Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,
filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

 Purification: The crude product is purified by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to
afford pure 1-methanesulfonyl-2,4-dimethylbenzene.

Spectroscopic Properties (Predicted)

No experimental spectroscopic data for 1-methanesulfonyl-2,4-dimethylbenzene has been
found. The following are predicted spectral characteristics based on the analysis of related
compounds, such as 1,4-dimethylbenzene and other aryl sulfones.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
methyl groups.
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Table 2: Predicted *H NMR Chemical Shifts for 1-Methanesulfonyl-2,4-dimethylbenzene (in

CDCls)
Predicted Chemical o .
Protons . Multiplicity Integration
Shift (ppm)
Aromatic-H (position
7.8-8.0 d 1H
5)
Aromatic-H (position
72-74 d 1H
6)
Aromatic-H (position
7.1-7.3 s 1H
3)
Methanesulfonyl-CHs 3.0-3.2 S 3H
Aromatic-CHs
N 25-27 s 3H
(position 2)
Aromatic-CHs
2.3-25 S 3H

(position 4)

3C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Table 3: Predicted 13C NMR Chemical Shifts for 1-Methanesulfonyl-2,4-dimethylbenzene (in

CDCls)
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Carbon Atom

Predicted Chemical Shift (ppm)

Aromatic-C (position 1) 138 - 142
Aromatic-C (position 4) 140 - 144
Aromatic-C (position 2) 135-139
Aromatic-C (position 5) 130 - 134
Aromatic-C (position 6) 128 - 132
Aromatic-C (position 3) 125-129
Methanesulfonyl-CHs 44 - 46
Aromatic-CHs (position 2) 20 - 22
Aromatic-CHs (position 4) 19-21

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl group and

the aromatic ring.

Table 4: Predicted IR Absorption Bands for 1-Methanesulfonyl-2,4-dimethylbenzene

Wavenumber (cm~—2) Bond Vibration Intensity
3100 - 3000 C-H (aromatic) Medium

2980 - 2850 C-H (aliphatic) Medium

1600, 1480 C=C (aromatic ring) Medium-Strong
1320 - 1290 S=0 (asymmetric stretch) Strong

1160 - 1120 S=0 (symmetric stretch) Strong

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak and

characteristic fragmentation patterns.

© 2025 BenchChem. All rights reserved. 6/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 5: Predicted Key Fragments in the Mass Spectrum of 1-Methanesulfonyl-2,4-
dimethylbenzene

miz Fragment lon

184 [M]* (Molecular lon)
169 [M - CHs]*

105 [M - SO2CHs]*

91 [C7H7]* (Tropylium ion)

Chemical Reactivity and Stability

Aryl sulfones are generally stable compounds. The methanesulfonyl group is electron-
withdrawing and deactivates the aromatic ring towards electrophilic substitution, directing
incoming electrophiles to the meta position relative to the sulfonyl group. The methyl groups
are activating and ortho-, para-directing. The overall substitution pattern will be a result of the
combined directing effects of these groups.

The C-S bonds in aryl sulfones are strong, making the sulfonyl group a relatively poor leaving
group in nucleophilic aromatic substitution unless the ring is highly activated by other electron-
withdrawing groups. The benzylic protons of the methyl groups can undergo radical reactions.

Biological Activity and Relevance in Drug Discovery

While there is no specific biological activity reported for 1-methanesulfonyl-2,4-
dimethylbenzene, the aryl sulfone and more broadly, the sulfonamide moiety, are important

pharmacophores in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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